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Foreword: The Convergence of Sulfur and Boron in
Modern Chemistry
In the landscape of contemporary drug discovery and organic synthesis, the strategic

incorporation of specific functional groups can profoundly influence a molecule's properties and

reactivity. Among the vast arsenal available to chemists, organoboron compounds, particularly

boronic acids, have risen to prominence as exceptionally versatile synthetic intermediates.[1][2]

Their stability, low toxicity, and predictable reactivity in palladium-catalyzed cross-coupling

reactions have revolutionized the construction of complex molecular architectures.[3]

Parallel to this, sulfur-containing heterocycles and functional groups are ubiquitous in

pharmaceuticals and agrochemicals. The thioether linkage of a thioanisole, for instance, offers

a unique combination of lipophilicity, metabolic stability, and the potential for hydrogen bonding,

making it a privileged scaffold in medicinal chemistry.

This guide delves into the intersection of these two powerful chemical motifs: substituted

thioanisole boronic acids. These molecules are not merely synthetic curiosities; they are

enabling tools for researchers seeking to construct novel chemical entities with tailored

properties. By combining the synthetic utility of the boronic acid with the pharmacological
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relevance of the substituted thioanisole core, these reagents open new avenues for exploring

chemical space.

Here, we move beyond a simple recitation of facts. This document is designed to serve as a

technical guide for the practicing scientist. We will explore the causality behind synthetic

choices, provide robust, field-tested protocols, and ground our discussion in the authoritative

literature, offering a holistic understanding of this valuable class of compounds.

Strategic Synthesis of Substituted Thioanisole
Boronic Acids
The value of any building block is intrinsically linked to its accessibility. The methods for

synthesizing substituted thioanisole boronic acids are varied, each with strategic advantages

depending on the desired substitution pattern and available starting materials.

Direct C-H Borylation: The Atom-Economical Approach
The most elegant and efficient strategy for preparing these compounds is the direct

functionalization of a C-H bond on a pre-existing thioanisole derivative. This approach avoids

the need for pre-functionalized substrates (e.g., halides or triflates), minimizing step counts and

waste.

Iridium-Catalyzed ortho-C-H Borylation: A significant breakthrough in this area has been the

development of iridium-catalyzed systems for the highly regioselective ortho-borylation of

thioanisoles.[4][5] This is particularly valuable as ortho-functionalized aromatics can be

challenging to synthesize via classical methods.

The causality for this high ortho-selectivity is a subtle but powerful phenomenon. Density

functional theory (DFT) calculations have revealed that weak hydrogen bonding interactions

between a C-H bond of the methylthio (S-CH₃) group and an oxygen atom of the boryl ligand

on the iridium catalyst steer the reaction to the proximal C-H bond.[6] This "outer-sphere"

directing effect is a sophisticated example of how non-covalent interactions can be harnessed

to control reactivity in catalysis.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://pubs.acs.org/doi/abs/10.1021/acs.orglett.0c00946
https://pubmed.ncbi.nlm.nih.gov/32323992/
https://pubs.acs.org/doi/pdf/10.1021/acs.orglett.0c00946
https://pmc.ncbi.nlm.nih.gov/articles/PMC7894576/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthetic Pathways

Substituted Thioanisole

ortho-Thioanisole
Boronic Ester

Direct C-H Borylation
(e.g., Ir-Catalysis)

Substituted Aryl Halide

Aryl Boronic Ester

Miyaura Borylation
(Pd-Catalysis)

HalogenMetal

Halogen-Metal Exchange
(e.g., n-BuLi)

Substituted Thioanisole
Boronic Ester

Nucleophilic Thiolation
or Cross-Coupling

BorateAddition

Addition to
Trialkyl Borate

Aryl Boronic Acid

Acidic Workup

Substituted Thioanisole
Boronic Acid

Introduction of
-SMe group

Click to download full resolution via product page

Caption: Key synthetic routes to substituted thioanisole boronic acids.

Classical Approaches: Building from Precursors
While direct C-H activation is often preferred, classical methods remain essential, especially for

accessing substitution patterns not achievable through direct borylation (e.g., meta isomers).

Halogen-Metal Exchange Followed by Borylation: This venerable method involves treating

an aryl halide (e.g., a bromothioanisole) with a strong organolithium base like n-butyllithium
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at low temperature. The resulting aryllithium species is then quenched with a boron

electrophile, typically a trialkyl borate like trimethyl or triisopropyl borate. An acidic workup

then hydrolyzes the intermediate boronate ester to the desired boronic acid.[1] The primary

consideration for this method is functional group tolerance; groups sensitive to strong bases

may not be compatible.

Miyaura Borylation: A milder, palladium-catalyzed alternative is the Miyaura borylation, which

couples an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron

(B₂pin₂). This method offers excellent functional group tolerance and is a reliable way to

install the boronic ester moiety. A scientist might choose this route if their thioanisole core is

already elaborated with sensitive functional groups.

Physicochemical Properties and Handling
Boronic acids possess unique properties that demand careful consideration in their handling

and application.

Stability and Storage
A critical, often underestimated, aspect of working with boronic acids is their stability. Two

primary degradation pathways exist:

Oxidative Deboronation: In biological contexts or under oxidative conditions, the C-B bond

can be cleaved to yield an alcohol (a phenol in this case) and boric acid.[8] This process can

be accelerated by reactive oxygen species.

Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic

acid group with a hydrogen atom. It is a significant side reaction in Suzuki-Miyaura

couplings, especially with electron-rich or certain heterocyclic boronic acids, and can be

promoted by high temperatures and aqueous basic conditions.[9][10]

Best Practices for Handling: To ensure reproducibility, substituted thioanisole boronic acids

should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark place. For many

applications, converting the boronic acid to a more stable boronate ester, such as a pinacol

ester or a DABO boronate, is highly advantageous.[11] These derivatives exhibit significantly

enhanced stability towards dehydration and protodeboronation, releasing the active boronic

acid in situ under reaction conditions.[11]
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Characterization
Unambiguous characterization is essential. Key techniques include:

NMR Spectroscopy:

¹H NMR: Provides the standard aromatic and aliphatic proton signals. The S-CH₃ singlet is

a characteristic peak, typically appearing around 2.5 ppm.

¹³C NMR: Confirms the carbon skeleton. The carbon atom attached to boron often shows

a broad signal due to quadrupolar relaxation of the boron nucleus.

¹¹B NMR: This is the most direct method for observing the boron center. Boronic acids and

their trigonal esters typically show a broad signal in the range of +18 to +30 ppm.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the

elemental composition.

Melting Point: For crystalline solids, the melting point is a key indicator of purity. For

example, thioanisole-4-boronic acid is a white crystalline solid with a melting point of 210-

214 °C.[12]

Reactivity and Synthetic Applications
The primary synthetic utility of thioanisole boronic acids lies in their role as nucleophilic

partners in cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds.

The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for virtually all aryl boronic acids.[2]

It facilitates the palladium-catalyzed coupling of the thioanisole moiety with an organic halide or

triflate (the electrophilic partner), forming a new C-C bond. This reaction is prized for its mild

conditions, broad functional group tolerance, and the commercial availability of a vast array of

catalysts and reagents.[13]

The choice of catalyst, ligand, base, and solvent is critical for success and depends heavily on

the specific substrates being coupled. For example, sterically hindered coupling partners may

require bulky phosphine ligands like SPhos or XPhos to facilitate the reaction.[13]
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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Derivatization of the Thioether Moiety
The sulfur atom in the thioanisole core is not merely a spectator. It can be selectively oxidized

to the corresponding sulfoxide or sulfone. This transformation dramatically alters the electronic

and steric properties of the molecule, increasing polarity and providing a hydrogen bond

acceptor (in the case of the sulfoxide). This provides a secondary avenue for chemical

modification, allowing researchers to fine-tune the properties of the final product post-coupling.

Role in Drug Discovery and Medicinal Chemistry
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The incorporation of a substituted thioanisole boronic acid fragment into a drug candidate can

be a strategic decision driven by several factors.

Enzyme Inhibition: Boronic acids are well-established as reversible covalent inhibitors of

serine proteases.[2][14] The empty p-orbital on the sp²-hybridized boron atom acts as a

strong Lewis acid, readily accepting a lone pair from the active site serine residue to form a

stable, tetrahedral boronate adduct.[14] This mimics the transition state of peptide bond

hydrolysis, leading to potent enzyme inhibition. The first-in-class proteasome inhibitor drug,

Bortezomib (Velcade®), validated this approach for cancer therapy.[1][15]

Scaffold Hopping and Bioisosterism: The thioanisole ring can serve as a bioisostere for other

aromatic systems, while the boronic acid can act as a bioisostere for a carboxylic acid.[3]

This allows medicinal chemists to explore new intellectual property space and modulate

physicochemical properties like solubility, lipophilicity (logP), and metabolic stability.

Modulation of Pharmacokinetics: The specific substitution pattern on the thioanisole ring can

be used to block sites of metabolism or to enhance binding affinity to the target protein.

Experimental Protocols
The following protocols are provided as robust starting points. As with any chemical reaction,

optimization may be required for specific substrates.

Protocol 1: Iridium-Catalyzed ortho-C-H Borylation of
Thioanisole
This protocol is adapted from the work of Zeng et al. and provides a reliable method for

synthesizing 2-(methylthio)phenylboronic acid pinacol ester.[4][5]

Objective: To synthesize 2-(methylthio)phenylboronic acid pinacol ester from thioanisole via

a direct, regioselective C-H activation/borylation reaction.

Causality: The use of an iridium catalyst in conjunction with a bipyridine-type ligand enables

the selective activation of the sterically accessible ortho-C-H bond, driven by weak directing

interactions from the methylthio group.[6] Pinacolborane is used as the boron source, directly

yielding the stable pinacol ester.
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Reagents and Equipment:

[Ir(OMe)(cod)]₂ (Iridium(I) methoxide cyclooctadiene dimer)

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

Pinacolborane (HBpin)

Thioanisole

Cyclohexane (anhydrous)

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

Inert atmosphere (Argon or Nitrogen) manifold

Step-by-Step Procedure:

In a glovebox or under a positive pressure of inert gas, add [Ir(OMe)(cod)]₂ (e.g., 0.015

mmol, 1.5 mol%) and dtbpy (e.g., 0.030 mmol, 3.0 mol%) to a Schlenk flask.

Add anhydrous cyclohexane (e.g., 1.0 mL).

Stir the mixture at room temperature for 10 minutes to allow for pre-catalyst formation.

Add thioanisole (e.g., 1.0 mmol, 1.0 equiv).

Add pinacolborane (e.g., 1.5 mmol, 1.5 equiv) dropwise to the stirring solution.

Seal the flask and heat the reaction mixture to 80 °C.

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-

24 hours.

Work-up and Purification:

Cool the reaction mixture to room temperature.

Concentrate the solvent under reduced pressure.
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The crude residue can be purified by column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to afford the pure 2-(methylthio)phenylboronic acid pinacol

ester as a colorless oil or white solid.

Self-Validation (Characterization):

¹H NMR (CDCl₃): Expect signals for the pinacol methyls (singlet, ~1.35 ppm), the S-CH₃

group (singlet, ~2.45 ppm), and the aromatic protons in their characteristic splitting pattern.

HRMS: Confirm the [M+H]⁺ or [M+Na]⁺ adduct corresponding to the molecular formula

C₁₃H₁₉BO₂S.

Protocol 2: Suzuki-Miyaura Coupling of a Thioanisole
Boronic Acid

Objective: To couple a thioanisole boronic acid derivative with an aryl bromide to form a

biaryl product.

Causality: A palladium(0) catalyst undergoes oxidative addition into the aryl bromide C-Br

bond. The resulting Pd(II) species undergoes transmetalation with the boronic acid (activated

by a base) to form a diorganopalladium(II) complex, which then reductively eliminates to

form the new C-C bond and regenerate the Pd(0) catalyst.[16]

Reagents and Equipment:

Substituted thioanisole boronic acid or pinacol ester (1.2 equiv)

Aryl bromide (1.0 equiv)

Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) or other suitable Pd catalyst/ligand

system (e.g., Pd(dppf)Cl₂, 2-5 mol%)

Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 equiv)

Solvent system (e.g., 1,4-Dioxane/Water 4:1)

Reaction vial suitable for heating (e.g., microwave vial) with a stir bar
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Step-by-Step Procedure:

To a reaction vial, add the aryl bromide (e.g., 0.5 mmol), the thioanisole boronic acid

derivative (e.g., 0.6 mmol), and the base (e.g., 1.0 mmol).

Add the palladium catalyst (e.g., 0.0125 mmol, 2.5 mol%).

Evacuate and backfill the vial with an inert gas (repeat 3 times).

Add the degassed solvent system (e.g., 2.5 mL).

Seal the vial and heat to 80-100 °C with vigorous stirring.

Monitor the reaction by TLC or LC-MS until the aryl bromide starting material is consumed

(typically 4-16 hours).

Work-up and Purification:

Cool the reaction to room temperature.

Dilute the mixture with ethyl acetate and water.

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the pure biaryl

product.

Conclusion and Future Outlook
Substituted thioanisole boronic acids represent a powerful and enabling class of reagents at

the nexus of organic synthesis and medicinal chemistry. The advent of efficient synthetic

methods, particularly direct C-H borylation, has made these building blocks more accessible

than ever. Their utility in constructing complex, drug-like molecules via the robust Suzuki-

Miyaura coupling, combined with the inherent value of the thioanisole scaffold, ensures their

continued relevance.
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Future research will likely focus on expanding the scope of C-H activation to access an even

wider array of substitution patterns, developing more stable and user-friendly boronic acid

surrogates, and applying these building blocks to the synthesis of novel therapeutic agents

targeting a range of diseases. For the modern researcher, a thorough understanding of the

synthesis, handling, and reactivity of these compounds is not just beneficial—it is essential for

innovation.

References
Das, B.C., Thapa, P., Karki, R., Schinke, C., Das, S., Kambhampati, S., Banerjee, S.K., Van
Veldhuizen, P., Verma, A., Weiss, L.M., & Evans, T. (2021). Boron Chemicals in Drug
Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(5),
409. [Link]
Zeng, J., Naito, M., Tsurumaki, E., Oh, S., & Ohmiya, H. (2020). Iridium-Catalyzed ortho-C–H
Borylation of Thioanisole Derivatives Using Bipyridine-Type Ligand. Organic Letters, 22(9),
3485–3489. [Link]
Soriano-Ursúa, M. A., Farfán-García, E. D., & Trujillo-Ferrara, J. G. (2020). Organoboron
Compounds: Effective Antibacterial and Antiparasitic Agents. Molecules, 25(23), 5588. [Link]
Zeng, J., Naito, M., Tsurumaki, E., Oh, S., & Ohmiya, H. (2020). Iridium-Catalyzed ortho-C-H
Borylation of Thioanisole Derivatives Using Bipyridine-Type Ligand. PubMed, PMID:
32324403. [Link]
Zeng, J., Naito, M., Tsurumaki, E., Oh, S., & Ohmiya, H. (2020). Iridium-Catalyzed ortho-C–H
Borylation of Thioanisole Derivatives Using Bipyridine-Type Ligand.
Das, B.C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis
and Medicinal Perspective. PMC, PMC8125749. [Link]
Das, B.C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis
and Medicinal Perspective. Scilit. [Link]
Chudinov, M., et al. (2022). Progress in the medical chemistry of organoboron compounds.
Bull, J. A., et al. (2011). Boronic acids in medicinal chemistry: anticancer, antibacterial and
antiviral applications. MedChemComm, 2(8), 693-711. [Link]
Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
Ertl, P., & Rodrigues, T. (2023). Which boronic acids are used most frequently for synthesis
of bioactive molecules? ChemRxiv. [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected,
Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte
Chemie International Edition, 47(26), 4933–4936. [Link]
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism,
Experimental Procedure, and Set Up. YouTube. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chen, X., et al. (2011). Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura
Couplings at Room Temperature. Journal of the American Chemical Society, 133(29),
11052–11055. [Link]
Roberts, A. M., et al. (2018). Boronic acid with high oxidative stability and utility in biological
contexts. Proceedings of the National Academy of Sciences, 115(38), 9453–9458. [Link]
Scott, P. J. H., & Mistry, N. (2021). Iridium‐Catalysed C−H Borylation of Heteroarenes:
Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition,
60(6), 2796-2815. [Link]
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the
Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of
Chemical Research, 49(9), 1829–1843. [Link]
Demianenko, E., et al. (2020). Theoretical Coupling and Stability of Boronic Acid Adducts
with Catecholamines.
Wang, C., et al. (2018). Preparation of Thioanisole Biscarbanion and C-H
Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. Organic
Letters, 20(11), 3161–3165. [Link]
Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-
Based Drugs. Drug Discovery & Development. [Link]
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of Boronic Acids in Modern Drug
Synthesis.
Asensio, G., et al. (2021). Synthesis of Ketones by CH Functionalization of Aldehydes with
Boronic Acids under Transition-Metal-Free Conditions. Docta Complutense. [Link]
Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester-Boronic Acid Coupling. A Mechanistically
Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society,
122(45), 11260–11261. [Link]
Tooke, C. L., et al. (2018). Boronic Acid Transition State Inhibitors as Potent Inactivators of
KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents
and Chemotherapy, 62(3), e01859-17. [Link]
Len, C., & Postel, D. (2020).
Kabalka, G. W., et al. (2013). Protodeboronation of ortho- and para-phenol boronic acids and
application to ortho and meta functionalization of phenols using boronic acids as blocking
and directing groups. The Journal of Organic Chemistry, 78(23), 12154–12160. [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura
Coupling. Angewandte Chemie International Edition, 53(15), 3925–3929. [Link]
Song, S., et al. (2021). Synthesis of biologically active boron-containing compounds. Acta
Pharmaceutica Sinica B, 11(10), 3035–3059. [Link]
Silva, M. P., et al. (2020).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Asensio, G., et al. (2021). Synthesis of ketones by C-H functionalization of aldehydes with
boronic acids under transition-metal-free conditions. Docta Complutense. [Link]
Hatanaka, T., Ohki, Y., & Tatsumi, K. (2010). C-H bond activation/borylation of furans and
thiophenes catalyzed by a half-sandwich iron N-heterocyclic carbene complex. Chemistry, an
Asian journal, 5(7), 1657–1666. [Link]
Vedejs, E., & Chapman, R. W. (2000). DABO Boronates: Stable Heterocyclic Boronic Acid
Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 2(11),
1605–1607. [Link]
ChemBK. (2022). THIOANISOLE-4-BORONIC ACID. ChemBK. [Link]
Matteson, D. S. (1995). Synthesis of Boronic Acid Analogues of α-Amino Acids by
Introducing Side Chains as Electrophiles.
Silva, M. P., et al. (2020).
Ciaffoni, L., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene
Derivatives.
Liu, Z., et al. (2014). Boronic acid functionalized magnetic nanoparticles via thiol–ene click
chemistry for selective enrichment of glycoproteins. Analytical Methods, 6(19), 7936-7943.
[Link]
Liu, L., et al. (2023). Functionalized Cycloolefin Ligand as a Solution to Ortho-Constraint in
the Catellani-Type Reaction. Journal of the American Chemical Society, 145(10), 5674–5684.
[Link]
Adluri, B., & Ploegh, H. L. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective
Labeling of Proteins. Chemistry, an Asian journal, 13(19), 2735–2744. [Link]
Snieckus, V., & De la Rosa, M. A. (2001). Selective ortho and benzylic functionalization of
secondary and tertiary p-tolylsulfonamides. Ipso-bromo desilylation and Suzuki cross-
coupling reactions. The Journal of Organic Chemistry, 66(11), 3662–3670. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological
Applications - PMC [pmc.ncbi.nlm.nih.gov]

2. chemrxiv.org [chemrxiv.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b1520070?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/64652272f2112b41e9b7c3f3/original/which-boronic-acids-are-used-most-frequently-for-synthesis-of-bioactive-molecules.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. mdpi.com [mdpi.com]

4. pubs.acs.org [pubs.acs.org]

5. Iridium-Catalyzed ortho-C-H Borylation of Thioanisole Derivatives Using Bipyridine-Type
Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

6. pubs.acs.org [pubs.acs.org]

7. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic
Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

8. Boronic acid with high oxidative stability and utility in biological contexts - PMC
[pmc.ncbi.nlm.nih.gov]

9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural,
Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-
Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

12. chembk.com [chembk.com]

13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate
Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

14. Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-
Lactamases: Biochemical and Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]

15. mdpi.com [mdpi.com]

16. m.youtube.com [m.youtube.com]

To cite this document: BenchChem. [Literature review on substituted thioanisole boronic
acids]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1520070#literature-review-on-substituted-thioanisole-
boronic-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.mdpi.com/1420-3049/25/18/4323
https://pubs.acs.org/doi/abs/10.1021/acs.orglett.0c00946
https://pubmed.ncbi.nlm.nih.gov/32323992/
https://pubmed.ncbi.nlm.nih.gov/32323992/
https://pubs.acs.org/doi/pdf/10.1021/acs.orglett.0c00946
https://pmc.ncbi.nlm.nih.gov/articles/PMC7894576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7894576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7958229/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7958229/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6008789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6008789/
https://www.researchgate.net/publication/230298674_The_Slow-Release_Strategy_in_Suzuki-Miyaura_Coupling
https://pmc.ncbi.nlm.nih.gov/articles/PMC3870905/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3870905/
https://www.chembk.com/en/chem/THIOANISOLE-4-BORONIC%20ACID
https://pmc.ncbi.nlm.nih.gov/articles/PMC3807799/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3807799/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9872677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9872677/
https://www.mdpi.com/1420-3049/27/9/2615
https://m.youtube.com/watch?v=l5LRdwZRT6E
https://www.benchchem.com/product/b1520070#literature-review-on-substituted-thioanisole-boronic-acids
https://www.benchchem.com/product/b1520070#literature-review-on-substituted-thioanisole-boronic-acids
https://www.benchchem.com/product/b1520070#literature-review-on-substituted-thioanisole-boronic-acids
https://www.benchchem.com/product/b1520070#literature-review-on-substituted-thioanisole-boronic-acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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